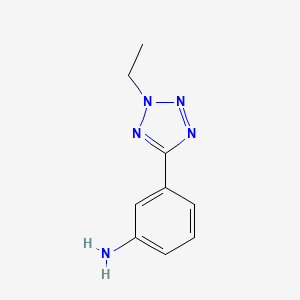

3-(2-ethyl-2H-tetrazol-5-yl)aniline

Description

Contextual Significance of Tetrazole Heterocycles in Contemporary Organic and Material Sciences

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This unique, electron-rich, and planar structure imparts a range of useful properties, making tetrazole derivatives valuable in diverse fields such as medicine, agriculture, and material science. researchgate.net The tetrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs. researchgate.netresearchgate.net

One of the most significant features of the tetrazole group is its role as a bioisostere for the carboxylic acid functional group. acs.org This means it can mimic the biological activity of a carboxylic acid while potentially offering improved metabolic stability, lipophilicity, and membrane penetration. beilstein-journals.orgscirp.org This bioisosteric relationship has been instrumental in the design of new therapeutic agents. acs.org

Beyond their medicinal applications, the high nitrogen content of tetrazoles contributes to their high energy properties, leading to investigations into their use as components in explosives and rocket propellants. acs.orgnih.gov They are also explored as environmentally benign gas generators due to their stability and high burn rate. acs.org The ability of tetrazoles to form stable complexes with metal ions is advantageous for developing metal-based drugs and imaging agents. researchgate.net

Overview of Aniline-Tetrazole Scaffolds in Synthetic Chemistry

The combination of an aniline (B41778) moiety with a tetrazole ring creates a versatile scaffold for synthetic chemists. Aniline, a primary aromatic amine, serves as a crucial building block in the synthesis of a vast array of organic compounds, including dyes and pharmaceuticals. The amino group on the aniline ring provides a reactive handle for further functionalization, allowing for the construction of more complex molecules.

The synthesis of tetrazole-containing compounds, including those with aniline scaffolds, can be achieved through various methods. A common approach is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov For aniline-tetrazole scaffolds, this could involve the reaction of a cyanophenylaniline with an azide source. Researchers have developed numerous strategies to control the regioselectivity of these syntheses, leading to either 1,5-disubstituted or 2,5-disubstituted tetrazoles. organic-chemistry.orgorganic-chemistry.org The development of multicomponent reactions has further streamlined the synthesis of complex tetrazole derivatives, offering efficiency and molecular diversity. researchgate.netnih.gov

The resulting aniline-tetrazole structures are of significant interest in medicinal chemistry. For instance, the aniline portion can be modified to interact with specific biological targets, while the tetrazole ring provides the desired physicochemical properties. This modular approach allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Academic and Research Significance of Investigating 3-(2-ethyl-2H-tetrazol-5-yl)aniline

While specific research on 3-(2-ethyl-2H-tetrazol-5-yl)aniline is not extensively documented in publicly available literature, its structural components suggest significant academic and research interest. The investigation of this and similar molecules contributes to a deeper understanding of the fundamental properties and reactivity of aniline-tetrazole scaffolds.

The presence of the ethyl group on the tetrazole ring, as opposed to a methyl group found in the more commonly cited 3-(2-methyl-2H-tetrazol-5-yl)aniline, allows for comparative studies. sigmaaldrich.comnih.gov These studies can elucidate the impact of alkyl substituent size on the compound's physical properties, such as solubility and crystallinity, as well as its biological activity.

Table 2: Comparison of Related Aniline-Tetrazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-(2-ethyl-2H-tetrazol-5-yl)aniline | C9H11N5 | 189.22 | 1082766-28-6 appchemical.com |

| 3-(2-methyl-2H-tetrazol-5-yl)aniline | C8H9N5 | 175.19 | 114934-51-9 nih.gov |

| 4-(2-ethyl-2H-tetrazol-5-yl)aniline | C9H11N5 | 189.22 | 1132845-76-9 (Parent) nih.gov |

| 2-Methyl-5-(2H-tetrazol-5-yl)aniline | C8H9N5 | 175.19 | 954848-82-9 epa.gov |

| 4-(2H-Tetrazol-5-yl)aniline | C7H7N5 | 161.16 | 46047-18-1 bldpharm.com |

The academic pursuit of synthesizing and characterizing novel aniline-tetrazole derivatives like 3-(2-ethyl-2H-tetrazol-5-yl)aniline is crucial for expanding the chemical space available for drug discovery and materials science. Each new compound and its detailed analysis contribute to the broader knowledge base, enabling the design of future molecules with tailored properties for specific applications. The synthesis of such compounds often involves the exploration of new synthetic methodologies and the optimization of reaction conditions, which are valuable contributions to the field of organic chemistry. organic-chemistry.orgorganic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethyltetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-2-14-12-9(11-13-14)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIHYVZIYILZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651541 | |

| Record name | 3-(2-Ethyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-28-6 | |

| Record name | 3-(2-Ethyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 3 2 Ethyl 2h Tetrazol 5 Yl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions and molecular properties. For systems like 3-(2-ethyl-2H-tetrazol-5-yl)aniline, DFT calculations, often using hybrid functionals such as B3LYP, are instrumental in modeling its formation and predicting its behavior.

Elucidation of Reaction Mechanisms and Transition States in Tetrazole Formation

The synthesis of 2,5-disubstituted tetrazoles, such as the core of 3-(2-ethyl-2H-tetrazol-5-yl)aniline, typically involves the cycloaddition of an azide (B81097) to a nitrile. DFT calculations are crucial for elucidating the underlying reaction mechanisms. By computing the potential energy surface, researchers can map the energetic landscape of the reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

For instance, the formation of a tetrazole ring via the intramolecular [2+3] dipolar cycloaddition of organic azides and nitriles has been studied using the B3LYP functional. nih.gov These theoretical models help to explain experimental reactivity trends by calculating the free energies of activation. nih.gov The calculations suggest that the reaction often proceeds through a nitrile activation step, leading to an imidoyl azide intermediate which then cyclizes to form the tetrazole ring. acs.org The geometry and energy of the transition state for this cyclization step determine the reaction rate. For a given reaction, a lower transition state energy corresponds to a faster reaction.

Computational Prediction of Chemo- and Regioselectivity

A significant challenge in the synthesis of 2,5-disubstituted tetrazoles is controlling regioselectivity—the preferential formation of one constitutional isomer over another. The reaction between a substituted nitrile and an azide can potentially yield two different tetrazole isomers: the 1,5- and the 2,5-disubstituted products. The ethyl group in 3-(2-ethyl-2H-tetrazol-5-yl)aniline is on the N2 position of the tetrazole ring, making it a 2,5-disubstituted tetrazole.

Computational chemistry provides powerful predictive tools to understand and forecast the outcome of such reactions. researchgate.net By calculating the activation energies for the transition states leading to each of the possible isomers, DFT can predict which product will be favored. It has been shown that reactions of N-tosylhydrazones with tetrazoles are highly regioselective, yielding 2,5-disubstituted-2H-tetrazoles as the major products. researchgate.net Similarly, one-pot synthesis methods using aryldiazonium salts and amidines also show high selectivity for the 2,5-disubstituted isomers. organic-chemistry.org

The factors governing this selectivity are complex, but computational models can dissect the electronic and steric contributions. Analysis of the Parr functions, derived from DFT, can also explain the experimentally observed chemoselectivity and regioselectivity in cycloaddition reactions.

Table 1: Factors Influencing Chemo- and Regioselectivity in Tetrazole Synthesis

| Factor | Description | Computational Approach |

|---|---|---|

| Activation Energy | The energy barrier that must be overcome for a reaction to occur. The pathway with the lower activation energy is kinetically favored. | DFT calculations of transition state (TS) energies for competing pathways (e.g., TS for 1,5-isomer vs. TS for 2,5-isomer). |

| Thermodynamic Stability | The relative energy of the final products. The lowest energy product is thermodynamically favored. | DFT calculations of the ground state energies of the final isomeric products. |

| Steric Hindrance | Physical obstruction by bulky substituents that can disfavor a particular reaction pathway or product geometry. | Analysis of optimized geometries of transition states and products to identify steric clashes. |

| Electronic Effects | The influence of electron-donating or electron-withdrawing groups on the electron density distribution in reactants and transition states. | Analysis of frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and atomic charges. |

| Catalyst Effects | The influence of a catalyst (e.g., Lewis acids like FeCl₃) on altering the activation energies of different pathways. | Modeling the reaction pathway in the presence of the catalyst to calculate catalyzed transition state energies. nih.gov |

Solvation Effects on Reaction Pathways

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and selectivity. Computational models account for these effects using various solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants (IEFPCM, CPCM) or the SMD model, are commonly used in DFT studies. gaussian.comnih.govumn.edu These models treat the solvent as a continuous dielectric medium that surrounds the solute molecule in a cavity. gaussian.comnih.gov

The energy of the solute is calculated by making the solvent's reaction field self-consistent with the solute's electron density. gaussian.com This approach allows for the calculation of energies and geometries in a simulated solvent environment, providing a more realistic picture of the reaction pathway. For the [2+3] cycloaddition of hydrazoic acid (HN₃) to acetonitrile (B52724) (MeCN), it was found that while solvation is important, the difference in calculated reaction barriers between solvents with high dielectric constants (like DMF and water) was minimal, at less than 0.1 kcal/mol. acs.org This suggests that for certain reactions, the specific choice of a high-polarity solvent may not dramatically alter the kinetic barriers once a certain level of polarity is reached. acs.org

Electronic Structure Analysis

The analysis of the electronic structure of 3-(2-ethyl-2H-tetrazol-5-yl)aniline provides fundamental insights into its chemical reactivity, stability, and spectroscopic properties. This involves examining how electrons are distributed across the molecule and the nature of its molecular orbitals.

Molecular Orbital Theory and Electron Density Distribution within the Aniline-Tetrazole System

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. aimspress.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov

In the 3-(2-ethyl-2H-tetrazol-5-yl)aniline system, the aniline (B41778) group is electron-donating, while the tetrazole ring has electron-withdrawing characteristics. DFT studies on similar aniline-heterocycle systems reveal how these two components interact. physchemres.orgkashanu.ac.ir The lone pair of electrons on the aniline's nitrogen atom can delocalize into the aromatic system, increasing the energy of the HOMO and making the molecule more susceptible to electrophilic attack. kashanu.ac.irresearchgate.net The HOMO is typically distributed over the electron-rich aniline ring, while the LUMO may be centered more on the electron-deficient tetrazole ring. nih.gov This separation of frontier orbitals facilitates intramolecular charge transfer, a property relevant to materials science and nonlinear optics. researchgate.net

The electron density distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atoms of the tetrazole ring and the amino group of the aniline would be expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the amino group would be regions of positive potential (electron-poor).

Table 2: Representative Frontier Molecular Orbital (FMO) Data for Related Heterocyclic Systems

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Poly(aniline-co-pyrrole) | -4.48 | -0.77 | 3.71 | B3LYP/6-31+G(d,p) | physchemres.org |

| Poly(aniline-co-thiophene) | -4.84 | -1.63 | 3.21 | B3LYP/6-31+G(d,p) | physchemres.org |

| Temozolomide (gas phase) | -6.99 | -1.66 | 5.33 | B3LYP/6-311G+(d) | aimspress.com |

| Temozolomide (in DMSO) | -6.65 | -1.54 | 5.11 | B3LYP/6-311G+(d) | aimspress.com |

| Schiff Base (dithio) | -0.26751 | -0.18094 | 0.08657 | B3LYP/6-31G+(d,p) | nih.gov |

Note: The values are highly dependent on the specific molecule and the computational method used. This table illustrates typical ranges found in the literature for related systems.

Aromaticity Criteria and Evaluation for the Tetrazole Ring

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized system of π-electrons. The tetrazole ring in 3-(2-ethyl-2H-tetrazol-5-yl)aniline is considered aromatic. The stability of 2H-tetrazoles can be partially explained by the high aromaticity of the heterocycle, with structural criteria often approaching those of benzene. physchemres.org The aromaticity of the tetrazole ring is governed by Hückel's rule (4n+2 π-electrons), and the tetrazole ring contains 6 π-electrons, satisfying the rule for n=1.

Computational methods provide quantitative measures of aromaticity. One of the most common methods is the Nucleus-Independent Chemical Shift (NICS). researchgate.net NICS values are calculated at the center of a ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity.

DFT studies on substituted tetrazoles show that the nature of the substituents significantly affects the ring's aromaticity. researchgate.net Electron-donating groups, such as the amino group (-NH₂) on the attached phenyl ring, tend to weaken the aromaticity of the tetrazole ring. researchgate.net Conversely, electron-withdrawing groups increase its aromaticity. researchgate.net The ethyl group at the N2 position also influences the electronic structure and, consequently, the aromatic character. researchgate.net

Table 3: Calculated NICS Values for Aromaticity Evaluation of Substituted Tetrazoles

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character | Computational Method | Reference |

|---|---|---|---|---|---|

| Benzene | -9.7 | -11.5 | Aromatic (Reference) | B3LYP/6-311+G** | (General Literature) |

| Thiophene | -13.0 | -10.4 | Aromatic | B3LYP/6-311+G(d,p) | whiterose.ac.uk |

| 5-Amino-1H-tetrazole | -10.12 | -10.74 | Aromatic | B3LYP/6-311++G** | researchgate.net |

| 5-Carboxyl-1H-tetrazole | -13.11 | -13.31 | More Aromatic | B3LYP/6-311++G** | researchgate.net |

| 2-Methyl-5-carboxyl-tetrazole | -12.44 | -12.63 | Aromatic | B3LYP/6-311++G** | researchgate.net |

Note: More negative NICS values indicate stronger aromatic character. The data shows how an electron-donating group (-NH₂) makes the ring less aromatic than an electron-withdrawing group (-COOH).

Substituent Electronic Effects on Molecular Properties

The electronic properties of the 3-(2-ethyl-2H-tetrazol-5-yl)aniline molecule are significantly influenced by the interplay of the electron-donating amino group (-NH2) on the phenyl ring and the electronic nature of the N-ethyl-tetrazole moiety. Substituents on aromatic rings can alter the electron density distribution through resonance and inductive effects, thereby impacting the molecule's reactivity and physical properties. libretexts.org

In the case of substituted phenyltetrazoles, the tetrazole ring itself is a multi-electron system with both electron-donating and accepting capabilities. nih.gov The aniline part of the molecule, with its amino group, is a classic example of an electron-donating group that increases electron density on the aromatic ring, particularly at the ortho and para positions. libretexts.org This electronic enrichment can influence the acidity, basicity, and interaction capabilities of the entire molecule.

Table 1: General Influence of Substituents on Aromatic Systems

| Substituent Type | General Effect on Aromatic Ring | Influence on Reactivity |

| Electron-Donating (e.g., -NH2) | Increases electron density | Activates the ring towards electrophilic substitution |

| Electron-Withdrawing (e.g., -NO2) | Decreases electron density | Deactivates the ring towards electrophilic substitution |

This table presents general principles of substituent effects on aromatic rings.

Conformational Analysis and Tautomerism

The conformational flexibility and potential for tautomerism are key aspects of the molecular character of 3-(2-ethyl-2H-tetrazol-5-yl)aniline. These features are crucial for understanding its interactions in various chemical and biological environments.

Tetrazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net In the case of 3-(2-ethyl-2H-tetrazol-5-yl)aniline, the ethyl group is fixed at the 2-position of the tetrazole ring, meaning it exists as the 2H-tautomer. However, understanding the factors that govern the stability of different tautomers is essential, as this provides insight into why the 2-substituted isomer might be preferentially formed or be more stable.

Computational studies on 5-substituted tetrazoles have consistently shown that the relative stability of the 1H- and 2H-tautomers is a delicate balance influenced by the nature of the substituent and the phase (gas, solution, or solid-state). researchgate.netacs.org Generally, in the gas phase, the 2H-tautomer is found to be more stable than the 1H-tautomer. researchgate.net This preference can be altered by the electronic nature of the substituent at the 5-position of the tetrazole ring.

For instance, studies on various 5-substituted tetrazoles have shown that electron-withdrawing groups tend to stabilize the 1H-tautomer, while electron-donating groups favor the 2H-tautomer. The anilino group at the 5-position of the tetrazole in the target molecule can be considered in this context.

A study on azido (B1232118) triazoles, which also exhibit tautomerism, revealed that electron-donating groups like -NH2 can facilitate the tautomerization process, whereas electron-withdrawing groups like -NO2 have the opposite effect. nih.gov While this is a different heterocyclic system, it highlights the significant role of substituent electronic effects on tautomeric equilibria.

For a related compound, (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, single-crystal X-ray diffraction studies, complemented by DFT calculations, revealed that the phenyl and tetrazole rings are nearly co-planar. unlp.edu.ar This planarity suggests a degree of conjugation between the two ring systems, which would contribute to the stability of this conformation. It is reasonable to hypothesize a similar preference for a planar or near-planar arrangement of the phenyl and tetrazole rings in 3-(2-ethyl-2H-tetrazol-5-yl)aniline to maximize electronic delocalization.

Table 2: Calculated Tautomeric Energy Differences for 5-Substituted Tetrazoles (Analogous Systems)

| Substituent at C5 | Tautomerization Energy (kcal/mol) (ΔE = E(1H) - E(2H)) | Reference |

| -H | 2.07 | mdpi.com |

| -CH3 | Data not available | |

| -NH2 | Data not available | |

| -NO2 | Data not available |

This table is illustrative and highlights that the energy difference between tautomers is a key parameter determined computationally. Specific values for the substituents of interest in the context of 3-(2-ethyl-2H-tetrazol-5-yl)aniline were not found in the provided search results.

The surrounding environment, particularly the polarity of the solvent, can have a dramatic effect on tautomeric equilibria. nih.gov For N-(α-aminoalkyl)tetrazoles, the position of the equilibrium between N1 and N2 tautomers is significantly dependent on solvent polarity. acs.orgnih.gov

Generally, more polar solvents tend to stabilize the more polar tautomer. In many cases, the 1H-tetrazole tautomer is more polar than the 2H-tautomer. researchgate.net Therefore, in polar solvents, the equilibrium may shift to favor the 1H form. Theoretical studies using models like the Polarizable Continuum Model (PCM) can effectively predict these solvent effects on the relative stabilities of tautomers. mdpi.com

For 3-(2-ethyl-2H-tetrazol-5-yl)aniline, while the ethyl group prevents tautomerization, the principles of solvent effects remain relevant for understanding its intermolecular interactions. The polarity of the solvent will influence how the molecule exposes its polar (amino group, tetrazole nitrogens) and non-polar (phenyl ring, ethyl group) regions to the surrounding medium, which can affect its solubility and reactivity. Studies on other heterocyclic systems have confirmed that solvent can enhance substituent effects, further modulating the electronic properties of the molecule. mdpi.com

Structural Insights and Molecular Design Principles for Aniline Tetrazole Compounds

Bioisosterism and its Chemical Analogues

Bioisosterism is a fundamental strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance desired characteristics like potency, selectivity, or metabolic stability. The tetrazole ring is a prominent example of a bioisostere, particularly for the carboxylic acid group.

The tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid functional group. researchgate.netrug.nl This isosteric relationship is founded on several key similarities in their physicochemical properties. Both moieties are acidic, with the 1H-tetrazole (a tetrazole with an N-H bond) exhibiting a pKa value (typically 4.5-4.9) very close to that of a carboxylic acid (pKa ≈ 4.2-4.4). rug.nld-nb.infowikipedia.org This comparable acidity means that at physiological pH, both groups are predominantly ionized, capable of engaging in similar ionic interactions. rug.nl The negative charge on the resulting tetrazolate anion is delocalized across the nitrogen atoms, similar to the charge delocalization in a carboxylate anion, which is favorable for receptor-ligand interactions. researchgate.netrug.nl

However, significant differences exist, particularly in the context of N-substituted tetrazoles like 3-(2-ethyl-2H-tetrazol-5-yl)aniline. The substitution of the acidic proton with an ethyl group removes its ability to act as a hydrogen bond donor, a key feature of carboxylic acids and 1H-tetrazoles. nih.govacs.org This modification also increases the lipophilicity. While 1H-tetrazoles are generally about ten times more lipophilic than their corresponding carboxylates, N-alkylation further enhances this property. nih.gov

Another critical distinction lies in their spatial arrangement and hydrogen bonding patterns. While a carboxylate forms four hydrogen bonds in the plane of the O-C-O atoms, a tetrazolyl ring can form four orthogonal hydrogen bonds within the plane of the five-membered ring. nih.govacs.org This difference in the spatial orientation of interaction points can be crucial for receptor binding. nih.govacs.org Furthermore, tetrazoles are often more metabolically stable and resistant to biological degradation pathways compared to carboxylic acids. nih.govacs.org

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (C-NH-N=N-N=) | N-Substituted Tetrazole (e.g., N-ethyl) |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.4 rug.nl | ~4.5 - 4.9 rug.nld-nb.infowikipedia.org | Not acidic (no N-H proton) |

| Hydrogen Bond Donor | Yes (O-H) acs.org | Yes (N-H) nih.govacs.org | No |

| Hydrogen Bond Acceptor | Yes (C=O) | Yes (sp² Nitrogens) researchgate.net | Yes (sp² Nitrogens) nih.govacs.org |

| Lipophilicity (vs. COOH) | Baseline | Higher (~10x) nih.gov | Significantly Higher |

| Metabolic Stability | Susceptible to conjugation/reduction | Generally more resistant nih.govacs.org | Generally more resistant |

Isosteric replacement is a cornerstone of lead optimization in drug discovery, aiming to improve a molecule's pharmacodynamic and pharmacokinetic profile. researchgate.netcambridgemedchemconsulting.comdrugdesign.org This can involve swapping individual functional groups or replacing an entire core structure, a technique known as scaffold hopping. researchgate.netresearchgate.netmdpi.com The goal is to access novel chemical space, enhance synthetic feasibility, or circumvent metabolic liabilities while preserving or improving biological activity. researchgate.netrsc.org

The aniline-tetrazole framework can be utilized in scaffold design in several ways. The tetrazole moiety itself can be introduced to replace a carboxylic acid to improve properties like membrane permeability or metabolic stability. nih.govfieldofscience.com For instance, replacing a metabolically vulnerable aromatic ring with a more robust heterocycle like tetrazole can block unwanted oxidation by cytochrome P450 enzymes. rsc.org

In the context of scaffold hopping, the entire 3-(aryl)aniline-tetrazole core can act as a bioisosteric replacement for a different chemical framework. researchgate.netmdpi.com Virtual screening techniques can identify such opportunities by representing a molecular scaffold by its side-chain attachment points and the properties of its substituents. researchgate.net This allows for the design of novel chemotypes that maintain the crucial three-dimensional arrangement of interaction points required for binding to a biological target. researchgate.netrsc.org The modification of the aniline (B41778) ring or the ethyl group on the tetrazole in 3-(2-ethyl-2H-tetrazol-5-yl)aniline allows for fine-tuning of the scaffold's properties to optimize its therapeutic profile. mdpi.com

Intermolecular Interactions and Molecular Recognition Principles

The ability of a molecule to interact with its biological target is governed by a complex array of non-covalent forces. The aniline-tetrazole structure offers multiple points for such interactions, including hydrogen bonding, metal chelation, and aromatic stacking.

Hydrogen bonds are critical for the specificity and affinity of ligand-receptor binding. The tetrazole ring is a versatile participant in hydrogen bonding. researchgate.net A 1H-tetrazole can act as both a hydrogen bond donor, via its acidic N-H group, and a hydrogen bond acceptor, through the lone pairs on its sp²-hybridized nitrogen atoms. d-nb.infonih.govacs.org

In a 2,5-disubstituted tetrazole such as 3-(2-ethyl-2H-tetrazol-5-yl)aniline, the N-H donor capability is absent due to the ethyl substitution. nih.govacs.org However, the ring remains a potent hydrogen bond acceptor. researchgate.net Structural analyses from the Cambridge Structural Database (CSD) show that the sp² nitrogen atoms of the tetrazole ring readily form hydrogen bonds with donor groups like -NH and -OH. nih.govacs.org For 1,5-disubstituted tetrazoles, these interactions are focused on the electronegative sp² nitrogens. nih.govacs.org The aniline moiety's -NH₂ group also contributes to the molecule's hydrogen bonding profile, acting as a hydrogen bond donor.

| Functional Group | Role | Interacting Atoms | Notes |

|---|---|---|---|

| N-ethylated Tetrazole Ring | Acceptor | sp² Nitrogens (N3, N4) nih.govacs.org | Cannot act as a hydrogen bond donor. The lone pairs on the nitrogen atoms accept protons from donor groups. |

| Aniline -NH₂ Group | Donor | Hydrogens | The amino group can donate its two hydrogens to form hydrogen bonds with acceptor atoms like oxygen or nitrogen. |

The nitrogen-rich tetrazole ring is an effective ligand for metal ions, and its coordination chemistry is extensive. arkat-usa.orgiaea.org Both neutral tetrazoles and their deprotonated anionic forms (tetrazolates) can bind to metal centers through one or more of their nitrogen atoms, acting as monodentate or multidentate bridging ligands. arkat-usa.orgresearchgate.net This chelating ability is similar to that of carboxylates, allowing tetrazole-containing compounds to interact with metalloenzymes by coordinating to the metal ion in the active site. nih.govacs.org

In N2-substituted tetrazoles, the most basic nitrogen atom is typically at the N4 position, which is the primary site for coordination with metal cations. arkat-usa.orgresearchgate.net The specific coordination mode can vary, leading to the formation of diverse structures, from simple chelates to complex one-, two-, or three-dimensional coordination polymers. arkat-usa.orgacs.orgnih.gov The ability of the tetrazole moiety in compounds like 3-(2-ethyl-2H-tetrazol-5-yl)aniline to chelate metal ions is a key aspect of its molecular recognition properties, potentially mediating interactions with biological targets that contain metal cofactors. arkat-usa.orgresearchgate.net

Aromatic, or π-π, interactions are another crucial non-covalent force that contributes to molecular recognition and the stability of crystal structures. researchgate.net The tetrazole ring, being an aromatic heterocycle, readily participates in such interactions with other aromatic systems, such as the phenyl ring of the aniline moiety or aromatic residues in a protein binding pocket. nih.govacs.orgrsc.org

Analysis of crystal structures reveals that tetrazole rings engage in several distinct stacking geometries:

Parallel-displaced: The rings are parallel but offset from one another. This is a common arrangement for 1,5-disubstituted tetrazoles interacting with phenyl rings. nih.govacs.org

T-shaped or Edge-to-face: The edge of one aromatic ring points towards the face of the other. This geometry is predominant for 1H-tetrazoles interacting with phenyl rings. nih.govacs.org

Face-to-face: The rings are stacked directly on top of each other, which can be promoted by stabilizing π-π interactions. rsc.org

The high density of nitrogen atoms in the tetrazole ring also allows for polar-π interactions, where the electron-rich π-system interacts with polar bonds, such as the N-H bond of a neighboring molecule. d-nb.infonih.gov These varied stacking and electronic interactions contribute significantly to the conformational preferences and binding capabilities of aniline-tetrazole compounds.

Structure-Property Relationships in Tetrazole Derivatives

The chemical and physical properties of tetrazole derivatives are intrinsically linked to their molecular structure. The arrangement of atoms and the nature of the substituent groups dictate the electronic distribution, steric profile, and potential for intermolecular interactions, which in turn govern the compound's behavior and utility, particularly in medicinal chemistry and materials science. bohrium.comphmethods.net The tetrazole ring itself is characterized by a high nitrogen content and aromaticity, which contributes to the thermal and chemical stability of some of its forms. bohrium.com It is also a strong electron-acceptor, a property that can be modulated by the substituents attached to it. bohrium.com

Electronic Effects:

The electronic nature of substituents significantly impacts the aromaticity and reactivity of the tetrazole ring. bohrium.comresearchgate.net The aniline substituent at the C5 position features an amino (-NH2) group on a phenyl ring. The amino group is a strong electron-donating group, which increases the electron density of the phenyl ring and, by extension, influences the attached tetrazole ring. researchgate.net Studies on substituted tetrazoles have shown that electron-donating groups like -NH2 tend to weaken the aromaticity of the tetrazole ring by donating π-electrons. researchgate.net Conversely, electron-withdrawing groups can enhance the ring's aromaticity. researchgate.net

The ethyl group at the N2 position is a simple alkyl group, which is generally considered weakly electron-donating through an inductive effect. This contributes further to the electron density of the tetrazole ring. The combination of these two substituents results in a molecule with a nuanced electronic profile, where the electron-rich aniline moiety modulates the inherent electron-accepting nature of the 2,5-disubstituted tetrazole core. bohrium.com

Steric Effects:

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Aniline | C5 | The -NH₂ group is strongly electron-donating, increasing electron density on the tetrazole ring and potentially weakening its aromaticity. researchgate.net | Bulky group; rotation around the C-C bond is a key conformational feature. Potential for steric hindrance with the tetrazole ring. |

| Ethyl | N2 | Weakly electron-donating via induction, further increasing electron density of the tetrazole ring. | Less bulky than aniline, allowing for greater conformational flexibility. Its orientation affects the overall molecular shape. |

The stereochemistry of aniline-tetrazole derivatives is primarily defined by the substitution pattern on the tetrazole ring and the resulting spatial arrangement of the substituents. The compound 3-(2-ethyl-2H-tetrazol-5-yl)aniline is a 2,5-disubstituted tetrazole. This specific substitution pattern is critical as it fixes the position of the ethyl group to one of the ring nitrogens, preventing the tautomerism seen in NH-unsubstituted tetrazoles. nih.gov

Unlike 1,5-disubstituted tetrazoles, which are recognized as effective bioisosteres for cis-amide bonds due to their relatively planar and constrained conformation, 2,5-disubstituted isomers exhibit different three-dimensional structures. phmethods.netacs.orgnih.gov The key stereochemical feature of 3-(2-ethyl-2H-tetrazol-5-yl)aniline is the relative orientation of the aniline and ethyl groups with respect to the central tetrazole ring. The dihedral angle between the plane of the tetrazole ring and the plane of the aniline's phenyl ring is a critical parameter. While π-π stacking interactions can favor planarity, steric hindrance between the rings can force a twisted conformation. acs.org Analysis of crystal structures of 2,5-disubstituted tetrazoles has provided insights into their average geometrical characteristics, which are distinct from their 1,5-disubstituted counterparts. acs.orgnih.gov The synthesis of such molecules often requires careful control to achieve regioselectivity, as reactions can sometimes yield a mixture of 1,5- and 2,5-disubstituted isomers. nanomedicine-rj.com

| Stereochemical Aspect | Description | Relevance to 3-(2-ethyl-2H-tetrazol-5-yl)aniline |

|---|---|---|

| Regioisomerism | Substitution can occur at different nitrogen atoms, leading to distinct isomers (e.g., 1,5- vs. 2,5-). nanomedicine-rj.com | The compound is a specific 2,5-disubstituted regioisomer, which dictates the fundamental geometry and prevents tautomerism. nih.gov |

| Conformational Isomerism | Rotation around single bonds, particularly the bond between the tetrazole and phenyl rings. | The dihedral angle between the tetrazole and aniline rings is a key conformational parameter, influenced by steric and electronic factors. |

| Planarity | The degree to which the ring systems lie in the same plane. | Unlike the constrained conformations of some 1,5-isomers, the 2,5-isomer likely has a non-planar arrangement between the tetrazole and phenyl rings to minimize steric clash. acs.orgnih.gov |

Computational chemistry provides powerful tools for predicting and understanding the structural features and interaction potential of molecules like 3-(2-ethyl-2H-tetrazol-5-yl)aniline, often complementing experimental data. researchgate.netnih.gov These methods allow for the detailed investigation of properties that can be challenging to measure directly.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netresearchgate.net For tetrazole derivatives, DFT calculations can predict geometries, analyze the effects of substituents on the aromaticity of the tetrazole ring, and calculate molecular electrostatic potentials (MEP). researchgate.netresearchgate.net The MEP map is particularly useful as it visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions. researchgate.net

Molecular Docking is a computational technique used extensively in drug design to predict how a molecule (ligand) binds to the active site of a target protein. nih.govnih.gov For aniline-tetrazole compounds, docking studies can simulate the binding pose and affinity for specific biological targets, such as enzymes or receptors. nih.govajchem-a.com This helps in rationalizing observed biological activity and in designing new derivatives with improved potency or selectivity. nih.gov

Hirshfeld Surface Analysis and Noncovalent Interaction (NCI) analysis are methods used to visualize and quantify intermolecular interactions within a crystal structure. researchgate.net Hirshfeld surfaces provide a graphical representation of the space a molecule occupies in a crystal and can be color-coded to show different types of close contacts (e.g., hydrogen bonds, π-π stacking). researchgate.net These analyses are valuable for understanding the forces that govern the solid-state packing of tetrazole derivatives. researchgate.net

| Computational Method | Predicted Features and Interactions |

|---|---|

| Density Functional Theory (DFT) | Predicts optimized molecular geometry, electronic properties (aromaticity), and molecular electrostatic potential (MEP) to identify reactive sites. researchgate.netresearchgate.net |

| Molecular Docking | Predicts the preferred binding orientation and affinity of the molecule within a biological target's active site. nih.govnih.govajchem-a.com |

| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions (e.g., hydrogen bonds, close contacts) in the crystalline state. researchgate.net |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess drug-likeness. ajchem-a.com |

Future Research Directions in 3 2 Ethyl 2h Tetrazol 5 Yl Aniline Chemistry

Development of Novel and Atom-Economical Synthetic Pathways

The synthesis of 2,5-disubstituted tetrazoles, such as 3-(2-ethyl-2H-tetrazol-5-yl)aniline, is an area of active research. acs.orgthieme.de Current methods often face challenges including limited substrate scope and the generation of waste. acs.org Future research will likely focus on developing more atom-economical and environmentally friendly synthetic protocols.

One promising approach is the use of one-pot reactions, which can reduce waste and improve efficiency by combining multiple reaction steps into a single procedure. acs.orgorganic-chemistry.org For instance, a one-pot synthesis of 2,5-disubstituted tetrazoles from aryldiazonium salts and amidines has been reported to be scalable and tolerant of various functional groups. organic-chemistry.org Another avenue of exploration is the use of multicomponent reactions (MCRs), which are known for their high atom economy and efficiency in generating complex molecules from simple starting materials. bohrium.comnih.govacs.org The Ugi and Passerini reactions, for example, have been utilized in the synthesis of tetrazole derivatives. nih.govacs.org

Furthermore, the development of novel catalytic systems is crucial. For example, a silver-catalyzed [3+2] cycloaddition of α-diazocarbonyl compounds with arenediazonium salts has been shown to be a powerful method for producing 2,5-disubstituted tetrazoles. thieme.de Similarly, a copper-catalyzed aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids presents a simple and green alternative. rsc.org

Future research could focus on adapting and optimizing these methods for the specific synthesis of 3-(2-ethyl-2H-tetrazol-5-yl)aniline, aiming for higher yields, milder reaction conditions, and a reduced environmental footprint.

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules like 3-(2-ethyl-2H-tetrazol-5-yl)aniline. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of molecules. acs.orgnih.govresearchgate.netmdpi.com

DFT calculations can be employed to:

Predict Molecular Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, total hardness, and electronegativity can be calculated. acs.orgnih.govmdpi.com These properties provide insights into the molecule's reactivity and potential applications.

Investigate Reaction Mechanisms: Computational modeling can help elucidate the mechanisms of synthetic reactions, aiding in the design of more efficient pathways. organic-chemistry.org

Study Tautomerism: For tetrazole-containing compounds, DFT can be used to analyze the relative stability of different tautomeric forms, which is crucial for understanding their chemical behavior. researchgate.net

Predict Spectroscopic Data: Theoretical calculations of IR and NMR spectra can assist in the characterization and structural confirmation of synthesized compounds. researchgate.netresearchgate.net

By combining experimental work with advanced computational modeling, researchers can gain a deeper understanding of the structure-property relationships of 3-(2-ethyl-2H-tetrazol-5-yl)aniline and guide the design of new derivatives with tailored properties.

Exploration of Aniline-Tetrazole Scaffolds in Material Science Applications

The unique properties of the tetrazole ring, such as high nitrogen content and thermal stability, make it an attractive component for various materials. nih.govnih.gov The aniline (B41778) moiety, on the other hand, is a well-known building block for conductive polymers and other functional materials. rsc.org The combination of these two scaffolds in 3-(2-ethyl-2H-tetrazol-5-yl)aniline opens up possibilities for its use in material science.

Future research could explore the following areas:

High-Energy Density Materials (HEDMs): Tetrazole-containing compounds are known for their high heats of formation and are investigated as potential energetic materials. nih.gov The high nitrogen content of the tetrazole ring contributes to the generation of nitrogen gas upon decomposition, which is an environmentally friendly aspect. nih.gov

Polymers: Tetrazoles can be incorporated into polymer chains to create materials with enhanced thermal stability and other desirable properties. acs.orggoogle.com Research into polymers containing the 3-(2-ethyl-2H-tetrazol-5-yl)aniline moiety could lead to new materials for applications such as high-temperature polymer electrolyte fuel cells. rsc.org

Conductive Materials: The aniline component suggests the potential for developing electroactive materials. rsc.org Nanofibrous scaffolds from chitosan-grafted-aniline tetramers have already shown promise in tissue engineering. rsc.org

The exploration of aniline-tetrazole scaffolds in these and other material science applications is a promising direction for future research.

Integration with Machine Learning and AI for Chemical Synthesis and Design

In the context of 3-(2-ethyl-2H-tetrazol-5-yl)aniline, AI and ML could be utilized for:

Retrosynthesis and Synthesis Planning: AI-powered tools can analyze vast amounts of chemical reaction data to propose novel and efficient synthetic routes. chemical.aielsevier.comosu.edu This can help overcome challenges in synthesizing complex molecules and reduce the time and cost of research and development. osu.edu

Predictive Modeling: Machine learning models can be trained to predict the properties of new molecules based on their structure. nih.gov This allows for the virtual screening of large compound libraries to identify candidates with desired characteristics before they are synthesized.

De Novo Design: Generative AI models can design entirely new molecules with specific properties. youtube.com This approach could be used to design novel derivatives of 3-(2-ethyl-2H-tetrazol-5-yl)aniline with enhanced performance for specific applications.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions to maximize yields and minimize byproducts. pharmafeatures.com

The integration of AI and machine learning with traditional experimental and computational methods holds immense potential for accelerating innovation in the chemistry of 3-(2-ethyl-2H-tetrazol-5-yl)aniline and related compounds. iscientific.org

Q & A

Q. What are the recommended synthetic routes for 3-(2-ethyl-2H-tetrazol-5-yl)aniline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves a multi-step approach:

Tetrazole Ring Formation: Cycloaddition reactions between nitriles and sodium azide under acidic conditions (e.g., HCl/NaN₃) to form the tetrazole core .

Aniline Coupling: Introduction of the 2-ethyl group via alkylation (e.g., ethyl bromide/K₂CO₃ in DMF) followed by coupling with aniline derivatives using Buchwald-Hartwig amination or Ullmann-type reactions .

Optimization Strategies:

Q. How do electronic effects of the 2-ethyl group on the tetrazole ring influence the compound's reactivity in nucleophilic aromatic substitution reactions?

Methodological Answer:

- The 2-ethyl group acts as an electron-donating substituent, increasing electron density at the tetrazole N-atoms. This enhances electrophilicity at the aniline ring’s para-position.

- Experimental Validation:

- Computational Support: DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces and predict reactive sites .

Advanced Research Questions

Q. What strategies can mitigate batch-to-batch variability in the synthesis of 3-(2-ethyl-2H-tetrazol-5-yl)aniline, particularly regarding regioselectivity in tetrazole formation?

Methodological Answer:

- Regioselective Control:

- Use directing groups (e.g., Boc-protected amines) during tetrazole formation to favor the 2H-tetrazole isomer .

- Employ flow chemistry with precise temperature (60–80°C) and residence time control to minimize side products.

- Analytical Quality Control:

- Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Validate purity via LC-MS and ¹³C NMR, focusing on diagnostic peaks (e.g., C=N stretching at ~1650 cm⁻¹ in IR) .

Q. How does the compound interact with cytochrome P450 enzymes, and what computational models predict its metabolic pathways?

Methodological Answer:

- Experimental Approach:

- Conduct in vitro assays with human liver microsomes (HLMs) to identify primary metabolites (e.g., hydroxylation at the ethyl group or aniline ring).

- Use LC-HRMS to characterize metabolites and compare with synthetic standards .

- Computational Modeling:

- Perform molecular docking (AutoDock Vina) to predict binding affinities to CYP3A4/2D6 isoforms.

- Simulate metabolic pathways with Schrödinger’s QikProp, prioritizing sites with high Fukui indices for electrophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.